ent-Dorzolamide L-Tartrate ent-Dorzolamide L-Tartrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203726
InChI:
SMILES:
Molecular Formula: C₃₀H₃₄N₂O₁₂S₃
Molecular Weight: 710.79

ent-Dorzolamide L-Tartrate

CAS No.:

Cat. No.: VC0203726

Molecular Formula: C₃₀H₃₄N₂O₁₂S₃

Molecular Weight: 710.79

* For research use only. Not for human or veterinary use.

ent-Dorzolamide L-Tartrate -

Specification

Molecular Formula C₃₀H₃₄N₂O₁₂S₃
Molecular Weight 710.79

Introduction

CHEMICAL STRUCTURE AND PROPERTIES

MOLECULAR COMPOSITION

Dorzolamide, in its standard form, is identified as (4S,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide with the molecular formula C10H16N2O4S3 . The "ent-" prefix in ent-Dorzolamide L-Tartrate denotes the enantiomeric form of the molecule, which would have the opposite stereochemistry at its chiral centers compared to conventional dorzolamide. While standard dorzolamide has the (4S,6S) configuration, the enantiomeric form would possess the (4R,6R) configuration, creating a mirror image of the original compound with potentially different biological properties.

STEREOCHEMISTRY SIGNIFICANCE

The stereochemical configuration of dorzolamide plays a crucial role in its pharmacological activity. The synthesis of dorzolamide involves key stereochemical considerations, particularly in obtaining the diastereoisomerically pure form of (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide, which serves as an important intermediate . Research has demonstrated that achieving diastereoisomerically enriched mixtures of trans-2 is vital for the efficacy of subsequent reactions in the synthetic pathway to dorzolamide . The enantiomeric version would require precise control of stereochemistry to ensure the opposite configuration at the chiral centers.

SALT FORMULATION

The L-tartrate salt formulation represents a departure from the commonly used hydrochloride salt of dorzolamide. Salt selection in pharmaceutical development significantly impacts a compound's solubility, stability, and bioavailability. While specific data on the L-tartrate salt of ent-dorzolamide is limited in the available literature, salt formulations generally aim to enhance properties such as dissolution rate, chemical stability, and tissue permeability for improved therapeutic outcomes.

PHARMACOLOGICAL PROFILE

MECHANISM OF ACTION

Dorzolamide functions as a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to form carbonic acid. By inhibiting this enzyme, dorzolamide reduces the formation of bicarbonate ions and subsequent active transport of sodium and fluid, leading to decreased aqueous humor production and lowered intraocular pressure . Standard dorzolamide displays selective inhibition of CA isoenzymes, with particularly strong activity against CA II and CA IV compared to CA I.

CLINICAL EFFICACY

INTRAOCULAR PRESSURE REDUCTION

Clinical studies with standard dorzolamide have demonstrated significant efficacy in reducing intraocular pressure. In research with glaucomatous monkeys, topical administration of one 50 μL drop of dorzolamide at concentrations of 0.5%, 1%, and 2% maximally lowered intraocular pressure by 22%, 30%, and 37%, respectively . The compound has also shown good ocular hypotensive activity in both ocular normotensive and hypertensive rabbits . These findings suggest dose-dependent efficacy, although the specific performance of ent-dorzolamide L-tartrate would require dedicated investigation.

COMPARATIVE EFFICACY STUDIES

In comparative studies, dorzolamide has shown favorable efficacy relative to other glaucoma medications. One study observed that dorzolamide is well tolerated, efficacious for reducing IOP, and has a low allergic response compared to timolol . Another study comparing fixed combinations of various glaucoma medications found that combinations containing dorzolamide effectively controlled IOP for 24 hours and had similar effects on diurnal and nocturnal IOP variations .

The following table summarizes key findings from comparative studies involving dorzolamide-containing formulations:

Study ParametersResultsClinical Significance
Mean 24-hour IOP controlFixed combinations containing dorzolamide showed effective 24-hour controlSupports once-daily dosing potential
IOP reduction efficacyDorzolamide 2% showed significant IOP reduction (p<0.001)Confirms therapeutic value in glaucoma management
Diurnal IOP variationFixed combinations with dorzolamide: 4.3-5.8 mmHg variationIndicates good control throughout the day
Nocturnal IOP variationFixed combinations with dorzolamide: 2.9-3.2 mmHg variationDemonstrates maintenance of effect during sleep

SYNERGISTIC EFFECTS

Research indicates that dorzolamide can enhance the IOP-lowering activity of timolol when used concomitantly . This synergistic effect has led to the development of fixed-combination products that leverage complementary mechanisms of action to achieve greater efficacy in IOP reduction. The potential synergistic effects of ent-dorzolamide L-tartrate with other glaucoma medications would be an important area for future research.

SYNTHESIS AND MANUFACTURING

SYNTHETIC PATHWAY

The synthesis of dorzolamide involves several critical steps with careful attention to stereochemical control. A key intermediate in this process is (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide, which can be obtained in diastereoisomerically pure form through specific synthetic routes . The synthesis of ent-dorzolamide would require modifications to these processes to achieve the opposite stereochemical configuration.

STEREOSELECTIVE PROCESSES

A remarkable stereoselective solvolysis reaction plays a crucial role in the synthesis of dorzolamide. Research has shown that diastereoisomerically pure intermediates can be obtained in two straightforward steps starting from diastereoisomeric mixtures of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate, regardless of their initial ratio . This solvolysis reaction occurs in an acetone/phosphate buffer mixture and proceeds via an SN1-like pathway . These stereoselective processes would need to be adapted for the synthesis of the enantiomeric form.

ALTERNATIVE SYNTHETIC APPROACHES

Several approaches have been deployed to achieve stereochemically enriched intermediates for dorzolamide synthesis. These include:

  • Bioreduction of 4-ketosulfone promoted by Neurospora crassa whole cells or Pichia halophila, which allowed the preparation of trans-2 with 95% selectivity and 100% conversion

  • Kinetic resolution of racemic mixtures by acylation and epimerization using lipase in organic solvents

For ent-dorzolamide L-tartrate, these processes would need to be modified to yield the opposite stereochemical configuration, followed by salt formation with L-tartaric acid rather than hydrochloride.

CLINICAL APPLICATIONS

CURRENT THERAPEUTIC USES

Dorzolamide has been approved in numerous countries for the treatment of patients with ocular hypertension or open-angle glaucoma . It is classified under the ATC code S01EC03, within the category of sensory organs (S), ophthalmologicals (S01), antiglaucoma preparations and miotics (S01E), and specifically as a carbonic anhydrase inhibitor (S01EC) . Its primary clinical application remains the reduction of elevated intraocular pressure in these conditions.

DOSAGE FORMS AND ADMINISTRATION

Standard dorzolamide is typically formulated as a 2% ophthalmic solution, though studies have also evaluated 0.5% and 1% concentrations . The optimal concentration of ent-dorzolamide L-tartrate would need to be determined through specific efficacy and safety studies. Fixed combinations with other agents, particularly β-blockers like timolol, are also common in clinical practice to leverage synergistic effects .

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